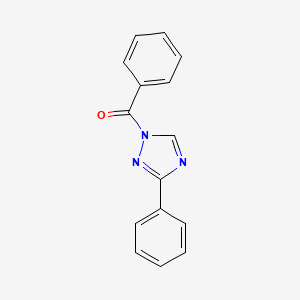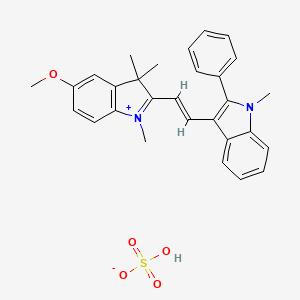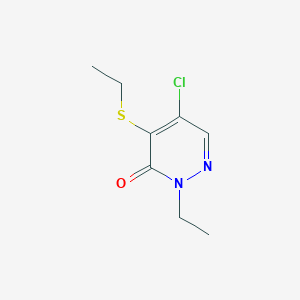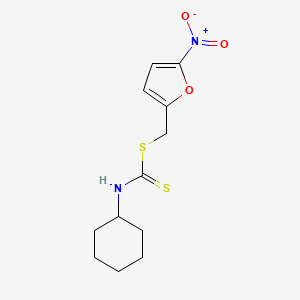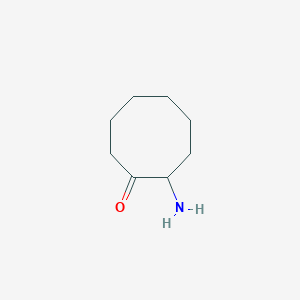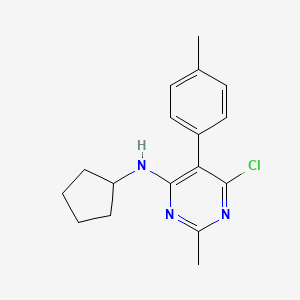
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chlorine atom, a cyclopentyl group, a methyl group, and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Aromatic Substitution: The 4-methylphenyl group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism by which 6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine: This compound is structurally similar but has a different position of the methyl group on the phenyl ring.
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine: This compound lacks the methyl group on the phenyl ring.
Uniqueness
6-Chloro-n-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, may confer distinct properties compared to its analogs.
Propiedades
Número CAS |
917895-72-8 |
|---|---|
Fórmula molecular |
C17H20ClN3 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
6-chloro-N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN3/c1-11-7-9-13(10-8-11)15-16(18)19-12(2)20-17(15)21-14-5-3-4-6-14/h7-10,14H,3-6H2,1-2H3,(H,19,20,21) |
Clave InChI |
QZGPFHNBAOUYHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

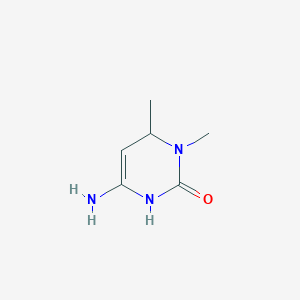

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)
